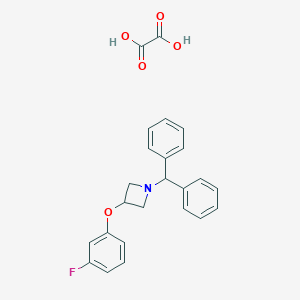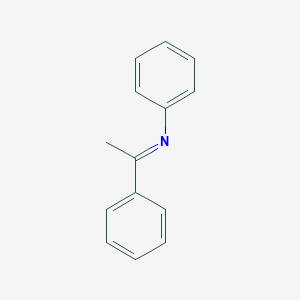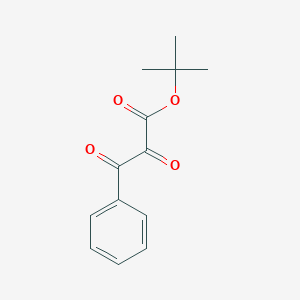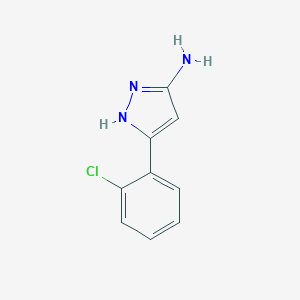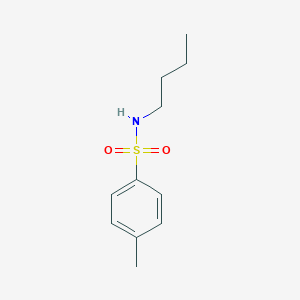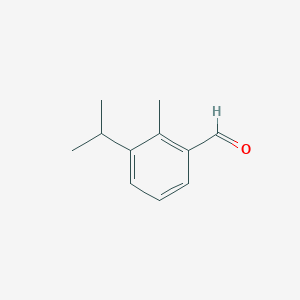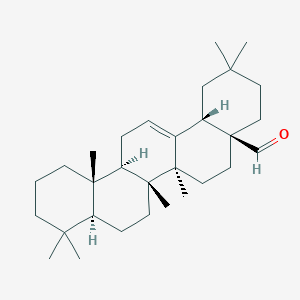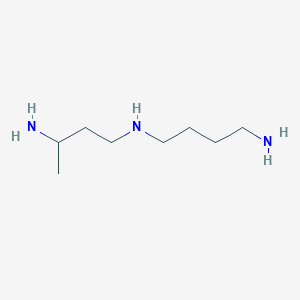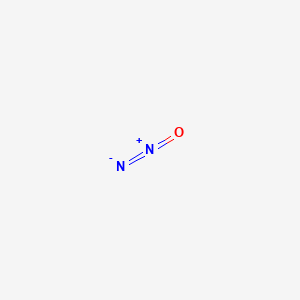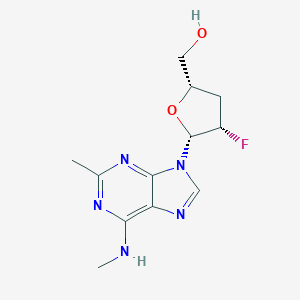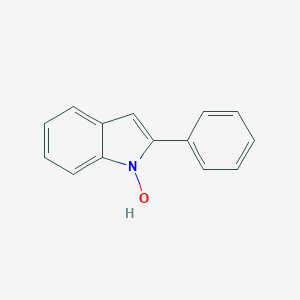
N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine, also known as PABA-ACA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the family of acridine derivatives, which have been shown to possess antitumor activity.
Wirkmechanismus
The exact mechanism of action of N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine is not fully understood, but it is believed to involve DNA intercalation and inhibition of topoisomerase II activity. These actions ultimately lead to DNA damage and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine has been shown to induce a variety of biochemical and physiological effects in cancer cells. These include DNA damage, cell cycle arrest, and apoptosis. N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine has also been shown to inhibit the growth and proliferation of cancer cells by inducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine in lab experiments is its potent antitumor activity. This makes it an ideal compound for studying the mechanisms of action of anticancer agents. However, one limitation of using N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine. One direction is to investigate the potential use of N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine in combination with other anticancer agents to enhance its antitumor activity. Another direction is to explore the use of N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine in the treatment of other diseases, such as parasitic infections. Finally, further studies are needed to fully understand the mechanisms of action of N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine and its potential side effects.
Synthesemethoden
The synthesis of N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine involves the reaction of 9-acridinamine with 4-(Bis(2-chloroethyl)amino)phenylthiourea in the presence of sodium hydroxide. The resulting compound is then purified using column chromatography. The yield of the synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the antitumor activity of N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine in animal models of cancer.
Eigenschaften
CAS-Nummer |
130031-49-1 |
|---|---|
Produktname |
N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine |
Molekularformel |
C26H27Cl2N3S |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
N-[3-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylpropyl]acridin-9-amine |
InChI |
InChI=1S/C26H27Cl2N3S/c27-14-17-31(18-15-28)20-10-12-21(13-11-20)32-19-5-16-29-26-22-6-1-3-8-24(22)30-25-9-4-2-7-23(25)26/h1-4,6-13H,5,14-19H2,(H,29,30) |
InChI-Schlüssel |
FSJFMSCJJZGVHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCSC4=CC=C(C=C4)N(CCCl)CCCl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCSC4=CC=C(C=C4)N(CCCl)CCCl |
Andere CAS-Nummern |
130031-49-1 |
Synonyme |
N-(3-((4-(Bis(2-chloroethyl)amino)phenyl)thio)propyl)-9-acridinamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



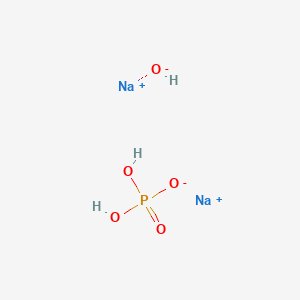
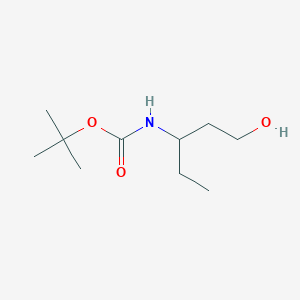
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)
